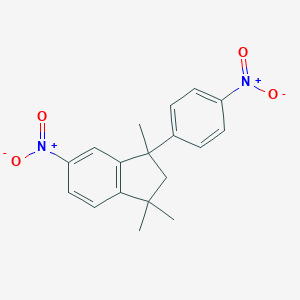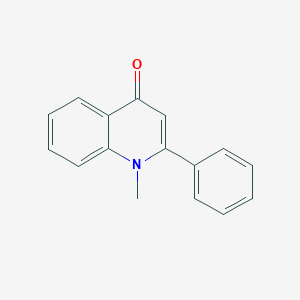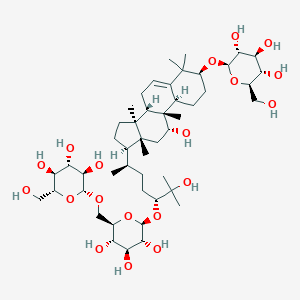
1,1,3-Trimethyl-5-nitro-3-(4-nitrophenyl)indane
Übersicht
Beschreibung
1,1,3-Trimethyl-5-nitro-3-(4-nitrophenyl)indane, also known as TMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMI is a yellow crystalline powder that is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 1,1,3-Trimethyl-5-nitro-3-(4-nitrophenyl)indane as a fluorescent probe for NO detection involves the reaction of 1,1,3-Trimethyl-5-nitro-3-(4-nitrophenyl)indane with NO to produce a highly fluorescent product. As a photosensitizer in PDT, 1,1,3-Trimethyl-5-nitro-3-(4-nitrophenyl)indane absorbs light and produces reactive oxygen species (ROS) that can induce cell death in cancer cells. The mechanism of action of 1,1,3-Trimethyl-5-nitro-3-(4-nitrophenyl)indane as a precursor for the synthesis of other organic compounds involves the modification of the 1,1,3-Trimethyl-5-nitro-3-(4-nitrophenyl)indane molecule to produce new compounds with different properties.
Biochemical and Physiological Effects:
1,1,3-Trimethyl-5-nitro-3-(4-nitrophenyl)indane has been shown to have low toxicity and minimal side effects in biological systems. In vitro studies have shown that 1,1,3-Trimethyl-5-nitro-3-(4-nitrophenyl)indane can selectively detect NO in the presence of other reactive oxygen species. In vivo studies have shown that 1,1,3-Trimethyl-5-nitro-3-(4-nitrophenyl)indane can be used as a photosensitizer in PDT to induce cell death in cancer cells. Additionally, 1,1,3-Trimethyl-5-nitro-3-(4-nitrophenyl)indane has been shown to have antioxidant properties and can protect against oxidative stress in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,1,3-Trimethyl-5-nitro-3-(4-nitrophenyl)indane in lab experiments include its high purity, low toxicity, and minimal side effects. 1,1,3-Trimethyl-5-nitro-3-(4-nitrophenyl)indane is also relatively easy to synthesize and can be produced in large quantities. The limitations of using 1,1,3-Trimethyl-5-nitro-3-(4-nitrophenyl)indane in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 1,1,3-Trimethyl-5-nitro-3-(4-nitrophenyl)indane. One area of research is the development of new fluorescent probes for the detection of NO in biological systems. Another area of research is the optimization of 1,1,3-Trimethyl-5-nitro-3-(4-nitrophenyl)indane as a photosensitizer in PDT for the treatment of cancer. Additionally, research can be conducted on the modification of the 1,1,3-Trimethyl-5-nitro-3-(4-nitrophenyl)indane molecule to produce new compounds with different properties and potential applications in various fields of scientific research.
Conclusion:
In conclusion, 1,1,3-Trimethyl-5-nitro-3-(4-nitrophenyl)indane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 1,1,3-Trimethyl-5-nitro-3-(4-nitrophenyl)indane involves a multi-step process that has been optimized to produce high yields of 1,1,3-Trimethyl-5-nitro-3-(4-nitrophenyl)indane with high purity. 1,1,3-Trimethyl-5-nitro-3-(4-nitrophenyl)indane has shown potential applications as a fluorescent probe for NO detection, a photosensitizer in PDT for the treatment of cancer, and a precursor for the synthesis of other organic compounds. 1,1,3-Trimethyl-5-nitro-3-(4-nitrophenyl)indane has low toxicity and minimal side effects in biological systems, making it a promising candidate for further research.
Synthesemethoden
The synthesis of 1,1,3-Trimethyl-5-nitro-3-(4-nitrophenyl)indane involves a multi-step process that requires several chemical reactions. The first step involves the preparation of 3-nitrobenzaldehyde, which is then reacted with 1,1,3-trimethylindan-5-ol to produce 1,1,3-trimethyl-5-nitro-3-(4-nitrophenyl)indane. The final product is then purified through recrystallization. This synthesis method has been optimized to produce high yields of 1,1,3-Trimethyl-5-nitro-3-(4-nitrophenyl)indane with high purity.
Wissenschaftliche Forschungsanwendungen
1,1,3-Trimethyl-5-nitro-3-(4-nitrophenyl)indane has shown potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. 1,1,3-Trimethyl-5-nitro-3-(4-nitrophenyl)indane has also been used as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. Additionally, 1,1,3-Trimethyl-5-nitro-3-(4-nitrophenyl)indane has been used as a precursor for the synthesis of other organic compounds.
Eigenschaften
IUPAC Name |
1,1,3-trimethyl-5-nitro-3-(4-nitrophenyl)-2H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-17(2)11-18(3,12-4-6-13(7-5-12)19(21)22)16-10-14(20(23)24)8-9-15(16)17/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKLAJJDZRIGFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C1C=CC(=C2)[N+](=O)[O-])(C)C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385335 | |
| Record name | 1,1,3-trimethyl-5-nitro-3-(4-nitrophenyl)indane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3-Trimethyl-5-nitro-3-(4-nitrophenyl)indane | |
CAS RN |
86126-32-1 | |
| Record name | 1,1,3-trimethyl-5-nitro-3-(4-nitrophenyl)indane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol](/img/structure/B187143.png)
![1-Oxa-7-azaspiro[4.4]nonane](/img/structure/B187145.png)


![3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole](/img/structure/B187149.png)





![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187160.png)